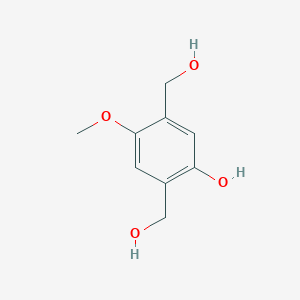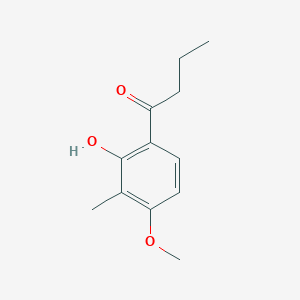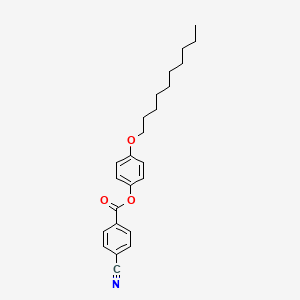
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate is an organic compound with the molecular formula C6H6ClNO3 It is a carbamate derivative that features both an alkyne and a chloroacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of prop-2-yn-1-ol with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with carbamoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The chloroacetyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a reactive intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of prop-2-yn-1-yl (2-chloro-2-oxoethyl)carbamate involves its reactive functional groups. The alkyne group can participate in cycloaddition reactions, while the chloroacetyl group can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets, including enzymes and receptors, potentially leading to biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-yn-1-yl carbamate: Similar structure but lacks the chloroacetyl group.
2-Chloro-N-(prop-2-yn-1-yl)acetamide: Contains a similar chloroacetyl group but lacks the carbamate functionality.
Uniqueness
This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
90664-62-3 |
|---|---|
Molekularformel |
C6H6ClNO3 |
Molekulargewicht |
175.57 g/mol |
IUPAC-Name |
prop-2-ynyl N-(2-chloro-2-oxoethyl)carbamate |
InChI |
InChI=1S/C6H6ClNO3/c1-2-3-11-6(10)8-4-5(7)9/h1H,3-4H2,(H,8,10) |
InChI-Schlüssel |
BXBAAKWXSZGSHR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC(=O)NCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
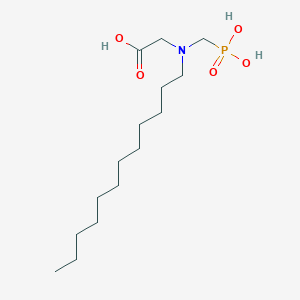
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
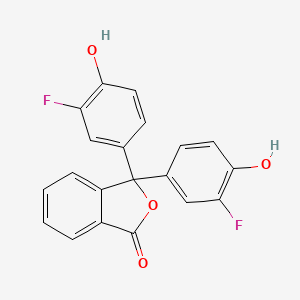

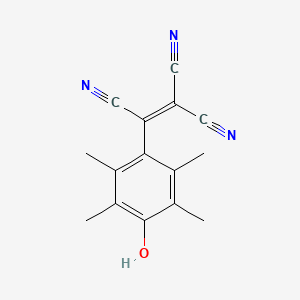
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
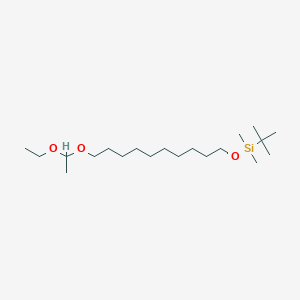
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
